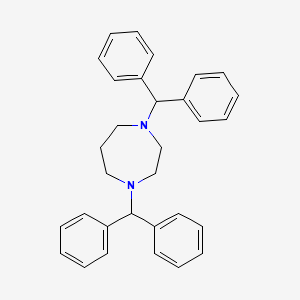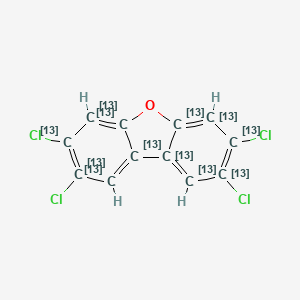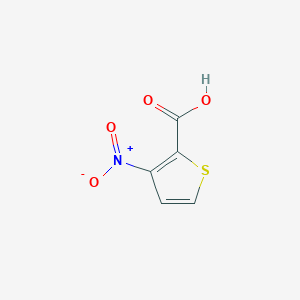
4-Methylpyridine-3,5-dimethanol
Vue d'ensemble
Description
4-Methylpyridine-3,5-dimethanol (MPD) is an important organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a colorless, water-soluble, and low-toxicity compound with a pleasant odor. MPD is mainly used as a reagent in organic synthesis, and it is also used as a solvent in the production of various organic compounds. In addition, MPD has been used in a variety of biochemical and physiological experiments, including the study of enzyme reactions, the determination of the structure of proteins, and the regulation of gene expression.
Applications De Recherche Scientifique
4-Methylpyridine-3,5-dimethanol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and it is also used as a solvent in the production of various organic compounds. In addition, 4-Methylpyridine-3,5-dimethanol has been used in a variety of biochemical and physiological experiments, including the study of enzyme reactions, the determination of the structure of proteins, and the regulation of gene expression. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and antiviral drugs.
Mécanisme D'action
The mechanism of action of 4-Methylpyridine-3,5-dimethanol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzyme reactions, as well as a regulator of gene expression. It is believed that 4-Methylpyridine-3,5-dimethanol binds to certain enzymes, preventing them from catalyzing the desired reaction. In addition, 4-Methylpyridine-3,5-dimethanol has been shown to act as an allosteric modulator, which means that it can alter the activity of certain proteins by binding to them and changing their shape or conformation.
Biochemical and Physiological Effects
4-Methylpyridine-3,5-dimethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzyme reactions, regulate gene expression, and act as an allosteric modulator. In addition, 4-Methylpyridine-3,5-dimethanol has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylpyridine-3,5-dimethanol has several advantages for use in lab experiments. It is a low-toxicity compound with a pleasant odor, and it is soluble in water. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-Methylpyridine-3,5-dimethanol in lab experiments. For example, it can react with certain enzymes and proteins, which can affect the results of the experiment. In addition, it is not very stable and can degrade over time.
Orientations Futures
4-Methylpyridine-3,5-dimethanol has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further research into its mechanism of action, its potential as an allosteric modulator, and its effects on neurotransmitter activity. In addition, 4-Methylpyridine-3,5-dimethanol could be used to study the structure of proteins and the regulation of gene expression. Furthermore, it could be used in the synthesis of various pharmaceuticals, such as antifungal and antiviral drugs. Finally, 4-Methylpyridine-3,5-dimethanol could be used in the development of new drugs and treatments for various diseases.
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-4-methylpyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(4-10)2-9-3-8(6)5-11/h2-3,10-11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHNAKBHAWHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376221 | |
| Record name | 4-Methylpyridine-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3,5-dimethanol | |
CAS RN |
883107-38-8 | |
| Record name | 4-Methyl-3,5-pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpyridine-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




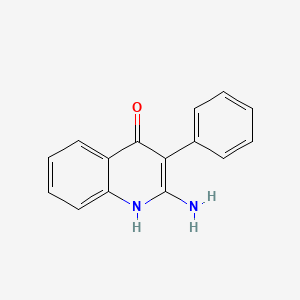

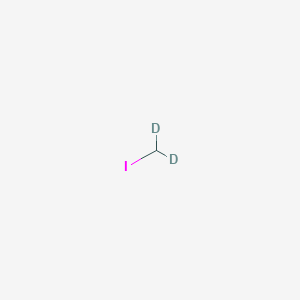
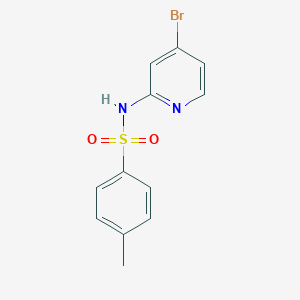
![2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol](/img/structure/B3066705.png)
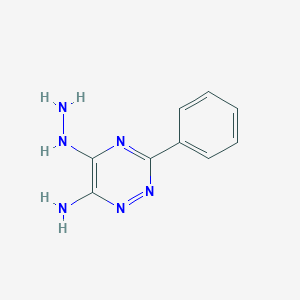

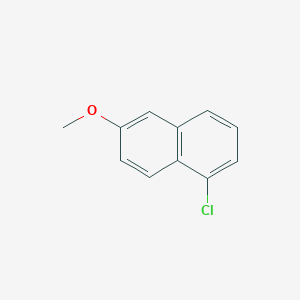

![2-[5-(Cyanomethyl)-2,4,6-trimethylpyridin-3-yl]acetonitrile](/img/structure/B3066742.png)
